molecular formula C13H11FO4S B12075423 3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid

Cat. No.: B12075423
M. Wt: 282.29 g/mol
InChI Key: ZXOJRSDZRUWXSQ-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids This compound is characterized by the presence of a fluorobenzyl group, a methoxy group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the thiophene ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, aldehydes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-Chlorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid
  • 3-((4-Bromobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid
  • 3-((4-Methylbenzyl)oxy)-5-methoxythiophene-2-carboxylic acid

Uniqueness

3-((4-Fluorobenzyl)oxy)-5-methoxythiophene-2-carboxylic acid is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making this compound particularly interesting for pharmaceutical and material science applications.

Properties

Molecular Formula

C13H11FO4S

Molecular Weight

282.29 g/mol

IUPAC Name

3-[(4-fluorophenyl)methoxy]-5-methoxythiophene-2-carboxylic acid

InChI

InChI=1S/C13H11FO4S/c1-17-11-6-10(12(19-11)13(15)16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,15,16)

InChI Key

ZXOJRSDZRUWXSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(S1)C(=O)O)OCC2=CC=C(C=C2)F

Origin of Product

United States

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